Methionyl-tyrosyl-lysine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

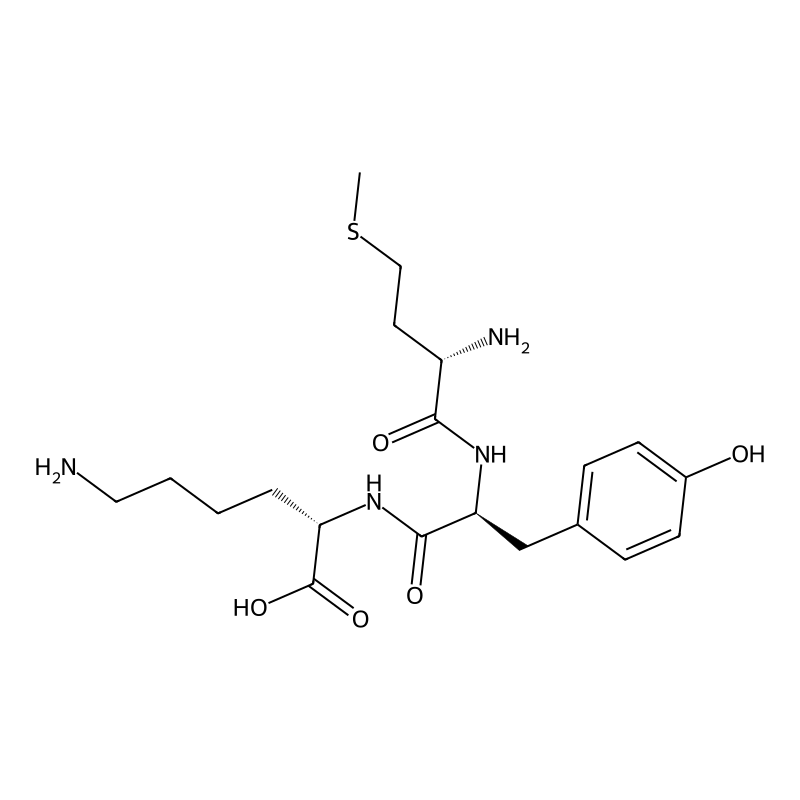

Methionyl-tyrosyl-lysine is a tripeptide composed of three amino acids: methionine, tyrosine, and lysine. This compound is characterized by the presence of a sulfur atom in the methionine side chain, a phenolic hydroxyl group in the tyrosine side chain, and an amino group in lysine. The unique combination of these amino acids gives this peptide distinctive properties, making it an interesting subject of study in both biochemical and pharmaceutical fields.

- Peptide Bond Formation: The amino group of one amino acid reacts with the carboxyl group of another, resulting in the formation of a peptide bond along with the release of water .

- Oxidation: Methionine can be oxidized to methionine sulfoxide or methionine sulfone, which alters its biological activity .

- Nitration and Hydroxylation: Tyrosine can undergo nitration or hydroxylation through reactions with reactive species such as peroxynitrite or hydroxyl radicals, affecting its reactivity and potential signaling roles

Methionyl-tyrosyl-lysine exhibits several biological activities:

- Antioxidant Properties: The presence of methionine allows this peptide to act as a scavenger for reactive oxygen species, which can protect cells from oxidative stress.

- Cell Signaling: Tyrosine residues are often involved in signaling pathways, particularly in phosphorylation processes that regulate various cellular functions.

- Protein Interaction: Lysine's positive charge can facilitate interactions with negatively charged molecules, including DNA and other proteins, influencing gene expression and enzymatic activity.

The synthesis of methionyl-tyrosyl-lysine typically involves solid-phase peptide synthesis (SPPS). The process includes:

- Coupling: The first amino acid (methionine) is attached to a solid resin.

- Deprotection: Protective groups on the amino acids are removed to allow further reactions.

- Sequential Addition: Each subsequent amino acid (tyrosine followed by lysine) is added one at a time with repeated coupling and deprotection steps.

- Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Methionyl-tyrosyl-lysine has various applications:

- Research: It is used as a model compound in studies of peptide synthesis and modification techniques.

- Pharmaceuticals: Potential therapeutic applications include drug delivery systems and components in peptide-based vaccines due to its ability to modulate immune responses.

- Food Industry: Investigated for its role in enhancing nutritional profiles and antioxidant capacities in food products.

Interaction studies reveal that methionyl-tyrosyl-lysine can engage with various molecular targets:

- Enzymatic Interactions: It may modulate enzyme activities through binding interactions facilitated by its lysine residue.

- Protein Binding: The compound's structure allows it to interact with other proteins, influencing cellular signaling pathways and protein stability.

Studies have shown that modifications to specific residues can significantly affect binding affinities and biological outcomes, highlighting the importance of structural integrity in its interactions .

Methionyl-tyrosyl-lysine shares structural similarities with other peptides but possesses unique features due to its specific amino acid composition. Here are some comparable compounds:

| Compound Name | Key Differences |

|---|---|

| Aspartyl-tyrosyl-methionyl-lysine | Contains aspartic acid instead of methionine |

| Methionyl-alanylyl-lysine | Substitutes tyrosine with alanine |

| Methionyl-valyl-serine | Substitutes tyrosine with valine and adds serine |

| Tyrosyl-methionyl-glycine | Replaces lysine with glycine |

These comparisons illustrate how variations in amino acid composition can influence the biological activity and chemical properties of similar peptides. Methionyl-tyrosyl-lysine's unique combination of residues makes it particularly interesting for studies related to oxidative stress responses and cellular signaling pathways.

The inhibitory effects of methionyl-tyrosyl-lysine manifest through specific regional patterns within the central nervous system. Microiontophoretic application studies reveal that this tripeptide consistently inhibits between 13.5% and 25% of neurons across multiple supraspinal regions, including the cerebellar cortex, thalamus, and hippocampal formation [2] [3]. The spinal cord demonstrates similar inhibitory responses within the same percentage range, indicating a consistent inhibitory mechanism that operates across both spinal and supraspinal anatomical divisions.

The inhibitory actions of methionyl-tyrosyl-lysine display particularly pronounced effects in the lumbar dorsal horn of the spinal cord, where neurons located primarily in laminae V and VI exhibit significant responsiveness to the tripeptide [4]. These affected neurons demonstrate proprioceptive characteristics, as evidenced by their excitation or inhibition following stimulation of deep receptors and their responses to leg or foot movement [4]. The inhibition produced by methionyl-tyrosyl-lysine in these proprioceptive neurons exhibits rapid onset characteristics and operates through receptor mechanisms that are distinct from those utilized by gamma-aminobutyric acid and glycine [4].

Table 1: Regional Distribution of Neuronal Inhibition by Methionyl-tyrosyl-lysine

| Brain Region | Percentage of Neurons Inhibited (%) | Anatomical Classification |

|---|---|---|

| Spinal Cord | 13.5-25 | Spinal |

| Cerebellar Cortex | 13.5-25 | Supraspinal |

| Thalamus | 13.5-25 | Supraspinal |

| Hippocampal Formation | 13.5-25 | Supraspinal |

| Cerebral Cortex | No significant inhibitory effects | Cortical |

The mechanistic basis of neuronal inhibition by methionyl-tyrosyl-lysine involves receptor systems that remain pharmacologically distinct from conventional inhibitory neurotransmitter pathways. Pharmacological antagonists of gamma-aminobutyric acid and glycine receptors, specifically bicuculline and strychnine, demonstrate no significant effect on methionyl-tyrosyl-lysine-induced inhibition [4]. This pharmacological profile suggests the existence of novel receptor mechanisms that mediate the inhibitory actions of this tripeptide compound.

Dose-Dependent Excitatory Responses in Cerebellar and Hippocampal Networks

Methionyl-tyrosyl-lysine exhibits remarkable dual functionality by producing excitatory responses in specific neuronal populations within cerebellar and hippocampal networks. The excitatory effects demonstrate clear dose-dependent characteristics and occur in anatomically distinct cellular populations compared to the inhibitory responses [2] [3].

Within the cerebellar cortex, methionyl-tyrosyl-lysine produces excitatory responses in approximately 11% of neurons located specifically in the Purkinje cell body layer [2] [3]. These excitatory effects represent a fundamental departure from the inhibitory responses observed in the majority of cerebellar neurons, highlighting the complex pharmacological profile of this tripeptide compound. The Purkinje cell excitation occurs with similar rapid time course characteristics as the inhibitory responses, suggesting shared temporal dynamics despite divergent cellular outcomes.

The hippocampal formation demonstrates even more pronounced excitatory responses to methionyl-tyrosyl-lysine application. Approximately 17.5% of neurons in both the pyramidal cell body layer of the hippocampus proper and the granule cell body layer of the dentate gyrus exhibit excitatory responses to the tripeptide [2] [3]. This excitatory activity in hippocampal networks suggests potential roles in memory formation and synaptic plasticity processes, given the well-established functions of these neuronal populations in learning and memory.

Table 2: Excitatory Effects of Methionyl-tyrosyl-lysine in Specific Neural Populations

| Brain Region | Percentage of Neurons Excited (%) | Cell Type | Network Classification |

|---|---|---|---|

| Cerebellar Cortex - Purkinje Cell Body Layer | 11 | Purkinje Cells | Cerebellar |

| Hippocampus - Pyramidal Cell Body Layer | 17.5 | Pyramidal Cells | Hippocampal |

| Hippocampus - Granule Cell Body Layer (Dentate Gyrus) | 17.5 | Granule Cells | Hippocampal |

The dose-dependent nature of both excitatory and inhibitory effects indicates that methionyl-tyrosyl-lysine operates through concentration-sensitive mechanisms. These dose-response relationships suggest that the tripeptide may function as an endogenous neuromodulator with the capacity to fine-tune neuronal activity levels based on local concentrations. The observation that both excitatory and inhibitory effects occur on spontaneously active cells as well as cells induced to fire by continuous iontophoretic application of DL-homocysteic acid demonstrates that methionyl-tyrosyl-lysine effects are not dependent on specific baseline activity states [2] [3].

Comparative Activity Across Cortical vs. Subcortical Structures

The neuropharmacological effects of methionyl-tyrosyl-lysine demonstrate striking regional specificity when comparing cortical versus subcortical brain structures. This differential activity pattern provides important insights into the functional organization and receptor distribution of methionyl-tyrosyl-lysine systems within the central nervous system.

Cerebral cortical regions exhibit a notable absence of significant inhibitory effects in response to methionyl-tyrosyl-lysine application [2] [3]. This lack of cortical responsiveness contrasts markedly with the consistent inhibitory responses observed across multiple subcortical structures. The absence of cortical effects suggests that methionyl-tyrosyl-lysine receptor systems may be preferentially distributed in subcortical regions, or that cortical neurons possess different receptor subtypes that do not respond to this tripeptide compound.

Subcortical structures demonstrate robust responsiveness to methionyl-tyrosyl-lysine, with all tested regions including the spinal cord, cerebellar cortex, thalamus, and hippocampal formation showing significant neuronal modulation [2] [3]. This subcortical responsiveness encompasses both inhibitory effects in the majority of affected neurons and excitatory effects in specific cellular populations. The consistent pattern of subcortical responsiveness suggests that methionyl-tyrosyl-lysine may play important roles in subcortical information processing, motor control, and sensory integration.

Table 3: Comparative Analysis of Cortical vs. Subcortical Responses to Methionyl-tyrosyl-lysine

| Structure Type | Representative Regions | Inhibitory Response | Excitatory Response | Overall Activity Pattern |

|---|---|---|---|---|

| Cortical | Cerebral Cortex | Absent | Not observed | Non-responsive |

| Subcortical | Spinal Cord, Cerebellar Cortex, Thalamus, Hippocampal Formation | Present (13.5-25% of neurons) | Present in specific cell populations (11-17.5%) | Dual modulation (inhibitory and excitatory) |

The functional implications of this cortical-subcortical dichotomy suggest that methionyl-tyrosyl-lysine may primarily influence fundamental neurological processes rather than higher-order cognitive functions. The subcortical distribution of effects aligns with roles in motor control, sensory processing, and basic homeostatic functions. The specific involvement of spinal cord proprioceptive neurons supports a role in motor control and postural regulation [4].

Table 4: Spinal Cord Laminar Distribution of Methionyl-tyrosyl-lysine Effects

| Spinal Cord Region | Effect Type | Neuron Type Affected | Receptor Characteristics | Functional Significance |

|---|---|---|---|---|

| Laminae V and VI (Lumbar Dorsal Horn) | Inhibitory | Proprioceptive neurons | Distinct from GABA and glycine receptors | Role in proprioception modulation |

| Other Laminae | Not specified | Not characterized | Not characterized | Unknown |

Putative Neurotransmitter Function in Mammalian Central Nervous System

Methionyl-tyrosyl-lysine exhibits distinctive neurotransmitter properties within the mammalian central nervous system, demonstrating region-specific patterns of neuronal modulation that suggest a specialized role in neural signaling cascades [1] [2]. The tripeptide demonstrates dual functionality as both an inhibitory and excitatory neurotransmitter, with its effects varying according to anatomical location and neuronal population.

Microiontophoretic application studies have revealed that methionyl-tyrosyl-lysine inhibits thirteen and one-half to twenty-five percent of neurons in the spinal cord, cerebellar cortex, thalamus, and hippocampal formation [1] [2]. This inhibitory action represents a significant proportion of the neuronal population within these regions, suggesting a fundamental role in modulating neuronal excitability. The inhibitory effects demonstrate dose-dependent characteristics, with increasing concentrations of the tripeptide producing proportionally greater suppression of neuronal activity [1].

In contrast to its inhibitory effects, methionyl-tyrosyl-lysine also exhibits excitatory properties in specific neuronal populations. Within the Purkinje cell body layer of the cerebellar cortex, eleven percent of neurons show enhanced activity upon tripeptide application [1] [2]. Similarly, in the pyramidal cell body layer of the hippocampus and the granule cell body layer of the dentate gyrus, seventeen and one-half percent of neurons demonstrate excitatory responses [1]. This dual excitatory-inhibitory profile distinguishes methionyl-tyrosyl-lysine from classical neurotransmitters that typically exhibit predominantly unidirectional effects.

The regional specificity of methionyl-tyrosyl-lysine action is particularly notable in the cerebral cortex, where no significant inhibitory effects are observed [1] [2]. This anatomical selectivity suggests that the tripeptide may target specific receptor populations or signaling pathways that are differentially distributed throughout the central nervous system. The absence of activity in the cerebral cortex, combined with robust effects in subcortical and spinal regions, indicates a specialized role in sensorimotor integration and proprioceptive processing.

Both excitatory and inhibitory effects of methionyl-tyrosyl-lysine demonstrate rapid time course characteristics, with similar onset and offset kinetics observed across all responsive neuronal populations [1]. This temporal profile is consistent with fast synaptic transmission mechanisms, suggesting direct interaction with ionotropic receptors or rapid modulation of existing synaptic currents. The rapid kinetics also support the hypothesis that methionyl-tyrosyl-lysine functions as a conventional neurotransmitter rather than a neuromodulator.

Studies utilizing continuous iontophoretic application of DL-homocysteic acid demonstrate that methionyl-tyrosyl-lysine effects are observed on both spontaneously active neurons and those induced to fire artificially [1]. This finding indicates that the tripeptide effects are not dependent on baseline neuronal activity levels and can modulate neuronal responses across varying states of excitability.

G Protein-Coupled Receptor Activation Mechanisms

The neurotransmitter properties of methionyl-tyrosyl-lysine strongly suggest involvement of G protein-coupled receptor signaling mechanisms, although specific receptor identification remains an area requiring further investigation. The tripeptide's ability to produce both excitatory and inhibitory effects across different neuronal populations indicates potential coupling to multiple G protein subtypes, each mediating distinct downstream signaling cascades [3] [4].

G protein alpha subunit coupling specificity represents a critical determinant of methionyl-tyrosyl-lysine signaling outcomes. Evidence from related peptide studies suggests that the tripeptide may preferentially couple to Gα i/o proteins in regions where inhibitory effects predominate, leading to decreased adenylyl cyclase activity and reduced cyclic adenosine monophosphate levels [3] [5]. This coupling mechanism would be consistent with the observed inhibitory effects on neuronal firing rates in the spinal cord, thalamus, and cerebellar cortex.

Conversely, in brain regions where methionyl-tyrosyl-lysine produces excitatory effects, the tripeptide may couple to Gα q/11 proteins, resulting in activation of phospholipase C and subsequent generation of inositol trisphosphate and diacylglycerol [3] [6]. This signaling pathway would promote calcium mobilization from intracellular stores and protein kinase C activation, mechanisms that typically enhance neuronal excitability and synaptic transmission.

The structural determinants of G protein selectivity for methionyl-tyrosyl-lysine likely involve specific amino acid sequences within the tripeptide that interact with distinct regions of G protein alpha subunits [7]. The methionine residue at the amino terminus may contribute to hydrophobic interactions with the alpha-five helix region of G proteins, while the tyrosine and lysine residues could form polar contacts with complementary binding surfaces [7].

Secondary G protein coupling mechanisms may also contribute to the complex signaling profile of methionyl-tyrosyl-lysine [5]. The tripeptide may exhibit differential coupling efficiency to primary versus secondary G protein subtypes, with high-affinity interactions mediating primary signaling effects and lower-affinity interactions contributing to secondary responses. This mechanism could explain the region-specific variation in excitatory versus inhibitory effects observed across different brain areas.

G protein-coupled receptor kinase phosphorylation likely plays a role in regulating methionyl-tyrosyl-lysine receptor activity and desensitization [8]. Following receptor activation, G protein-coupled receptor kinases may phosphorylate serine and threonine residues within the receptor's intracellular domains, promoting arrestin binding and subsequent receptor internalization. This regulatory mechanism would limit the duration and magnitude of tripeptide signaling effects.

The temporal dynamics of G protein activation by methionyl-tyrosyl-lysine receptors must account for the rapid onset and offset kinetics observed in electrophysiological studies [1]. Fast guanosine triphosphate hydrolysis by intrinsic GTPase activity, potentially enhanced by GTPase-activating proteins, would contribute to the rapid termination of signaling events. Additionally, the presence of regulator of G protein signaling proteins could accelerate signal termination and contribute to the observed rapid kinetics.

Calcium Flux Modulation and Second Messenger Systems

Methionyl-tyrosyl-lysine demonstrates significant capacity for calcium homeostasis modulation through multiple signaling pathways that converge on intracellular calcium regulation [9]. The tripeptide's ability to influence neuronal excitability in both directions suggests sophisticated control over calcium influx, calcium release from intracellular stores, and calcium extrusion mechanisms.

Phospholipase C activation represents a primary mechanism through which methionyl-tyrosyl-lysine modulates intracellular calcium levels [6] [10]. Following G protein-coupled receptor activation and subsequent Gα q/11 coupling, phospholipase C catalyzes the hydrolysis of phosphatidylinositol four comma five-bisphosphate into inositol one comma four comma five-trisphosphate and diacylglycerol [6]. Inositol trisphosphate then binds to its receptors on the endoplasmic reticulum, triggering calcium release from intracellular stores and producing rapid elevation of cytoplasmic calcium concentrations.

The diacylglycerol signaling pathway activated by phospholipase C serves as a complementary second messenger system that modulates calcium-dependent processes [6]. Diacylglycerol activates protein kinase C isoforms, which in turn phosphorylate numerous downstream targets including calcium channels, calcium pumps, and calcium-binding proteins. This phosphorylation cascade can either enhance or suppress calcium signaling depending on the specific protein kinase C isoform activated and the particular target proteins phosphorylated.

Protein kinase C activation mechanisms involve multiple isoforms that demonstrate differential sensitivity to calcium and diacylglycerol [11] [12]. Classical protein kinase C isoforms require both calcium and diacylglycerol for full activation, while novel protein kinase C isoforms are activated by diacylglycerol alone. The specific pattern of protein kinase C isoform activation by methionyl-tyrosyl-lysine would determine the downstream signaling outcomes and ultimate effects on neuronal function.

Tyrosine phosphorylation pathways may provide additional mechanisms for calcium regulation by methionyl-tyrosyl-lysine [11] [12]. Studies with related peptides demonstrate that tyrosine kinase activation can enhance protein kinase C activity and modify calcium channel function. Tyrosine phosphorylation of specific residues within protein kinase C isoforms can increase their catalytic activity and alter their subcellular localization, thereby influencing calcium-dependent signaling processes.

Calcium-induced calcium release mechanisms may amplify the initial calcium signals triggered by methionyl-tyrosyl-lysine [9]. Following inositol trisphosphate-mediated calcium release from the endoplasmic reticulum, elevated cytoplasmic calcium levels can activate ryanodine receptors, leading to additional calcium release. This positive feedback mechanism could contribute to the robust effects observed in electrophysiological studies.

Store-operated calcium entry pathways provide sustained calcium influx following depletion of intracellular calcium stores [6] [9]. Methionyl-tyrosyl-lysine-induced activation of inositol trisphosphate receptors and subsequent calcium store depletion would activate STIM proteins, which then interact with Orai channels to promote calcium influx from the extracellular medium. This mechanism ensures maintenance of elevated cytoplasmic calcium levels necessary for sustained signaling responses.

Calcium homeostasis regulation involves sophisticated feedback mechanisms that prevent excessive calcium accumulation and cellular toxicity [9]. Plasma membrane calcium ATPases, sodium-calcium exchangers, and sarcoendoplasmic reticulum calcium ATPases work coordinately to restore resting calcium levels following methionyl-tyrosyl-lysine stimulation. The balance between calcium mobilization and calcium clearance mechanisms determines the net effect on neuronal excitability and synaptic transmission.

Mitochondrial calcium regulation provides additional buffering capacity and metabolic coupling for methionyl-tyrosyl-lysine signaling [9]. The mitochondrial calcium uniporter can sequester excess cytoplasmic calcium, while mitochondrial sodium-calcium exchangers facilitate calcium extrusion. Mitochondrial calcium uptake also stimulates oxidative metabolism and ATP production, providing energy for calcium-dependent processes and signal amplification.

Purity

XLogP3

Exact Mass

Appearance

Storage

Sequence

Other CAS

Wikipedia

Dates

2: Logan SD, Lote CJ, Wolstencroft JH, Gent JP, Fox JE, Hudson D, Szelke M. Isolation, identification and synthesis of a novel tripeptide, methionyl-tyrosyl-lysine, from spinal cord and dorsal root ganglia of sheep. Neuroscience. 1980;5(8):1437-43. PubMed PMID: 7402479.

3: Logan SD, Lovick TA, West DC, Wolstencroft JH. Inhibitory actions of a novel endogenous tripeptide, methyionyl-tyrosyl-lysine, on proprioceptive neurons in the lumbar spinal cord of the cat. Neuroscience. 1982;7(11):2841-7. PubMed PMID: 7155356.